molecular formula C11H18BF3N2O3 B13827478 (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid

Cat. No.: B13827478
M. Wt: 294.08 g/mol
InChI Key: VTWRJKBNYSYUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid is a complex organic compound featuring a borinic acid functional group This compound is notable for its unique structure, which combines a borinic acid moiety with a pyrazole ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methyl-5-(trifluoromethyl)pyrazole with a boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the coupling reaction. The intermediate product is then subjected to further functionalization to introduce the (3-hydroxy-2,3-dimethylbutan-2-yl)oxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid can undergo various chemical reactions, including:

    Oxidation: The borinic acid group can be oxidized to boronic acid or borate esters using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the borinic acid group typically yields boronic acid derivatives, while reduction can produce borane complexes.

Scientific Research Applications

Chemistry

In chemistry, (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the trifluoromethyl group can improve the bioavailability and metabolic stability of drug candidates. Additionally, the borinic acid moiety may interact with biological targets, such as enzymes or receptors, leading to potential therapeutic applications.

Industry

In the industrial sector, this compound is explored for its use in materials science. Its incorporation into polymers or coatings can impart unique properties, such as increased thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid involves its interaction with specific molecular targets. The borinic acid group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid
  • (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borane

Uniqueness

Compared to similar compounds, (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid stands out due to its unique combination of functional groups. The presence of both borinic acid and trifluoromethyl groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H18BF3N2O3

Molecular Weight

294.08 g/mol

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid

InChI

InChI=1S/C11H18BF3N2O3/c1-9(2,18)10(3,4)20-12(19)8-6-7(11(13,14)15)16-17(8)5/h6,18-19H,1-5H3

InChI Key

VTWRJKBNYSYUAN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NN1C)C(F)(F)F)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.